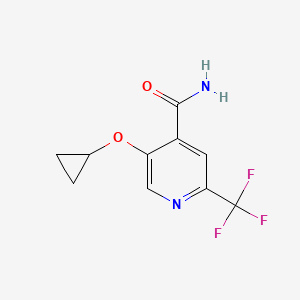
5-Cyclopropoxy-2-(trifluoromethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-(trifluoromethyl)isonicotinamide is a chemical compound with the molecular formula C10H9F3N2O2 and a molecular weight of 246.19 g/mol . It is used primarily in research and development settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-(trifluoromethyl)isonicotinamide involves several steps. One common method includes the reaction of 5-cyclopropoxyisonicotinic acid with trifluoromethylamine under specific conditions to yield the desired product . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) for quality control .
Chemical Reactions Analysis
5-Cyclopropoxy-2-(trifluoromethyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Cyclopropoxy-2-(trifluoromethyl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which it is used .
Comparison with Similar Compounds
5-Cyclopropoxy-2-(trifluoromethyl)isonicotinamide can be compared with other similar compounds, such as:
2-chloro-N-cyclopropyl-5-(trifluoromethyl)isonicotinamide: This compound has a similar structure but includes a chlorine atom, which can affect its reactivity and biological activity.
3-Cyclopropoxy-2-(trifluoromethyl)isonicotinamide: This isomer has the cyclopropoxy group in a different position, which can lead to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.
Properties
Molecular Formula |
C10H9F3N2O2 |
|---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)8-3-6(9(14)16)7(4-15-8)17-5-1-2-5/h3-5H,1-2H2,(H2,14,16) |
InChI Key |
KYOTYPWXZZQNJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


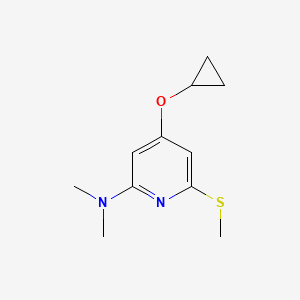
![benzyl N-[(1S)-2-[4-[(2Z)-2-(3-fluorophenyl)imino-3-(2-furylmethyl)-4-oxo-thiazolidin-5-yl]anilino]-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B14808422.png)
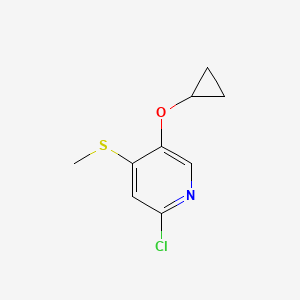
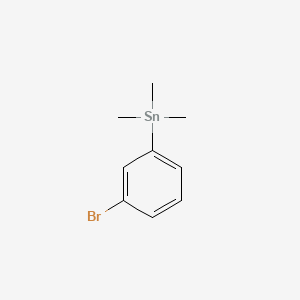
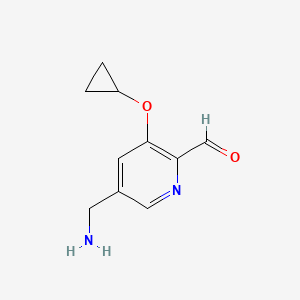
![Ethyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14808440.png)
![1-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14808455.png)
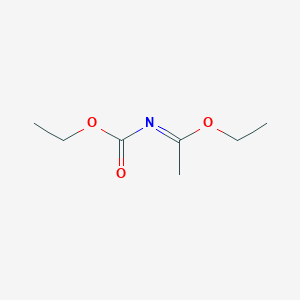
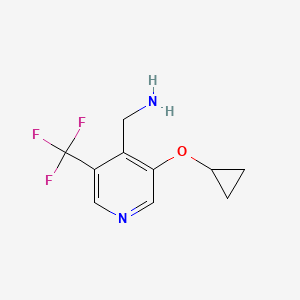
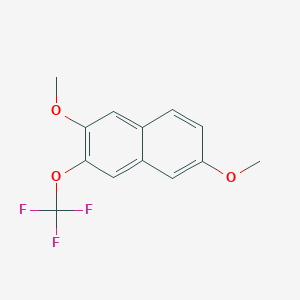
![(1R,4aS,5R,6S,8R,8aS)-5,6-dimethyl-5-(2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl)octahydro-2H-spiro[naphthalene-1,2'-oxirane]-8,8a-diyl diacetate](/img/structure/B14808496.png)
![(S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B14808501.png)
![Methyl 4-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14808504.png)
![3-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenol](/img/structure/B14808511.png)
